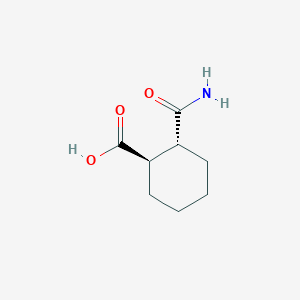

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid

説明

特性

IUPAC Name |

(1R,2R)-2-carbamoylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNRRNLGMOUZCT-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the catalytic hydrogenation of cyclohexene derivatives followed by the introduction of the carbamoyl and carboxylic acid groups under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, where the resolution of enantiomers is achieved through the use of chiral catalysts or chiral auxiliaries. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to isolate the desired enantiomer.

化学反応の分析

Types of Reactions: (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.

科学的研究の応用

Chemical Properties and Structure

- IUPAC Name : (1R,2R)-2-carbamoylcyclohexane-1-carboxylic acid

- Molecular Formula : C8H13NO3

- Molecular Weight : 171.19 g/mol

- InChI Key : LNNRRNLGMOUZCT-PHDIDXHHSA-N

- Canonical SMILES : C1CCC(C(C1)C(=O)N)C(=O)O

The compound features a cyclohexane ring with two functional groups: a carbamoyl group and a carboxylic acid group. Its stereochemistry is critical for its biological activity and interactions with various molecular targets.

Organic Synthesis

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is utilized as a chiral building block in asymmetric synthesis. It facilitates the creation of complex organic molecules with specific stereochemical configurations, which are crucial in the development of pharmaceuticals.

Research indicates that derivatives of this compound exhibit enzyme inhibition properties and can act as receptor ligands. These interactions are essential for modulating biochemical pathways, which can lead to potential therapeutic applications.

Pharmaceutical Development

The compound serves as a precursor for drugs targeting metabolic disorders and other diseases. Its unique stereochemistry allows for the design of drugs with enhanced efficacy and reduced side effects.

Enzyme Inhibition

Studies have shown that this compound derivatives can inhibit enzymes involved in metabolic pathways. For instance, research published in PubMed Central highlights the compound's potential to modulate enzyme activity associated with metabolic disorders .

Receptor Interaction

The compound has demonstrated binding affinity to specific receptors, which is crucial for drug development aimed at modulating receptor activity for therapeutic benefits. Its ability to interact with G protein-coupled receptors has been documented, indicating its relevance in pharmacological research .

Applications in Medicine and Industry

- Pharmaceutical Development : The compound's derivatives are being explored as potential treatments for various conditions including metabolic disorders and cancer.

- Chiral Synthesis : It plays a vital role in creating complex molecules with precise stereochemistry.

- Polymer Production : Its unique properties contribute to the development of polymers where chirality affects material characteristics.

作用機序

The mechanism of action of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, modulating biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its overall effectiveness.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Research Findings

Stereochemical Impact

- The (1R,2R) and (1S,2S) enantiomers exhibit distinct biological activities due to differences in spatial orientation. For example, the (1R,2R) isomer may show higher binding affinity to specific enzyme pockets compared to its (1S,2S) counterpart .

- In cyclohexane derivatives, trans-configuration (e.g., 8T*) promotes stronger intermolecular hydrogen bonding compared to cis-isomers, as observed in X-ray crystallography studies .

Functional Group Contributions

- Carbamoyl vs. Amide Groups : The carbamoyl group in (1R,2R)-2-carbamoylcyclohexanecarboxylic acid enhances solubility in polar solvents, whereas bulkier substituents like benzimidazole (as in ) increase lipophilicity and membrane permeability.

- Electron-Withdrawing Groups : The nitro group in significantly alters reactivity, enabling participation in nucleophilic aromatic substitution reactions.

生物活性

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a cyclohexane ring with two functional groups: a carbamoyl group and a carboxylic acid group. Its specific stereochemistry contributes to its biological activity, influencing how it interacts with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and receptor ligand . The stereochemistry plays a crucial role in determining the binding affinity and specificity towards these targets. Research indicates that the compound can modulate various biochemical pathways, potentially affecting physiological processes such as metabolism and signaling.

Enzyme Inhibition

Studies have shown that derivatives of this compound exhibit significant enzyme inhibition properties. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Receptor Interaction

The compound has also demonstrated the ability to bind to specific receptors. This receptor-ligand interaction is essential for developing pharmaceuticals aimed at modulating receptor activity for therapeutic benefits.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound and its derivatives. Below are key findings from notable research:

Applications in Medicine and Industry

The potential applications of this compound extend beyond basic research:

- Pharmaceutical Development : Its derivatives are being explored as precursors for drugs targeting metabolic disorders and other pathologies.

- Chiral Synthesis : The compound serves as a chiral building block in organic synthesis, crucial for creating complex molecules with specific stereochemistry.

- Polymer Production : Its unique properties make it valuable in producing polymers where chirality impacts material characteristics.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (1S,2S)-2-Carbamoyl-cyclohexanecarboxylic acid | Similar structure with opposite stereochemistry | Different biological activity profile due to stereochemical differences. |

| Cyclohexane-1,2-dicarboxylic acid | Lacks carbamoyl group | Less complex; fewer potential biological interactions. |

| Cyclohexanecarboxylic acid | Simpler analog with one carboxyl group | Limited functionality compared to this compound. |

Q & A

Q. How can the stereochemical purity of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid be verified in synthetic batches?

- Methodological Answer : Stereochemical purity is typically assessed using chiral HPLC, polarimetry, or nuclear magnetic resonance (NMR) with chiral shift reagents. For example, chiral HPLC with a polysaccharide-based column can resolve enantiomers by exploiting differences in their interaction with the stationary phase . Polarimetry measures optical rotation, which correlates with enantiomeric excess (ee), while advanced NMR techniques (e.g., using europium-based shift reagents) differentiate diastereotopic protons .

Q. What are the optimal conditions for synthesizing this compound with high enantiomeric excess?

- Methodological Answer : The synthesis involves resolving racemic mixtures using chiral auxiliaries. For instance, cis-1,2-cyclohexanedicarboxylic anhydride undergoes cis-trans isomerization followed by chemical resolution with R-(+)-α-methylbenzylamine. Acidification yields the enantiomerically pure product. Key parameters include:

- Temperature : Isomerization at 80–100°C for 8–12 hours.

- Resolution agent : A 1:1 molar ratio of the resolving agent to the dicarboxylic acid ensures optimal diastereomeric salt formation .

- Recrystallization : Multiple recrystallization steps in ethanol/water mixtures enhance ee (>98%) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Inspect gloves for defects before use .

- Engineering Controls : Use fume hoods for weighing and synthesis to minimize inhalation risks.

- Waste Disposal : Dispose of contaminated materials as hazardous waste, adhering to local regulations .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields of this compound across synthetic protocols?

- Methodological Answer : Yield variations often arise from differences in:

- Isomerization Efficiency : Monitor reaction progress via TLC or HPLC to optimize time and temperature .

- Resolution Agent Purity : Use freshly distilled R-(+)-α-methylbenzylamine to avoid side reactions.

- Crystallization Solvents : Ethanol/water mixtures (4:1 v/v) favor high-purity crystals, while methanol may reduce yields .

- Scale-Up Challenges : Larger batches may require slower cooling rates to prevent impurities .

Q. What methodologies enable derivatization of this compound into bioactive analogs?

- Methodological Answer : The carbamoyl and carboxylic acid groups serve as reactive handles for derivatization:

- Amide Bond Formation : React with amines (e.g., benzylamine) using EDC/HOBt coupling to generate cyclohexane-based peptidomimetics .

- Diels-Alder Reactions : Use the cyclohexane scaffold as a diene or dienophile to synthesize polycyclic compounds (e.g., β-amino acid derivatives) .

- Hydroxylation : Catalytic asymmetric dihydroxylation with OsO₄/NMO introduces hydroxyl groups for drug-like molecules .

Q. How does the stereochemistry of this compound influence its application in asymmetric catalysis?

- Methodological Answer : The rigid cyclohexane backbone and chiral centers enable its use as a ligand or organocatalyst:

- Ligand Design : Coordinate with transition metals (e.g., Ru or Rh) for enantioselective hydrogenation of ketones .

- Organocatalysis : The carbamoyl group can activate substrates via hydrogen bonding in aldol or Michael additions .

- Mechanistic Studies : Use DFT calculations to map transition states and predict enantioselectivity trends .

Q. What analytical strategies resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Answer : Stability studies should include:

- pH Profiling : Use buffered solutions (pH 2–12) and monitor degradation via HPLC-MS. The compound is stable at pH 4–8 but hydrolyzes at extremes .

- Temperature Effects : Accelerated stability testing (40–60°C) reveals Arrhenius kinetics for decomposition .

- Solid-State Stability : Store under nitrogen at –20°C to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。